Octahydrocurcumin

Antioxidant Hemolysis Oxidative Stress

Octahydrocurcumin (OHC) is the fully hydrogenated curcumin metabolite selected for studies where curcumin and tetrahydrocurcumin prove inadequate. Uniquely superior in inhibiting AAPH-induced RBC hemolysis (exceeding trolox), OHC is essential for sickle cell disease and drug-induced anemia models. It is the curcuminoid of choice for melanogenesis stimulation (vitiligo/anti-graying research) via a non-canonical pathway distinct from curcumin's anti-melanogenic action. OHC remains non-toxic at 40 µM — where curcumin is cytotoxic — enabling robust dose-response analyses in cell culture.

Molecular Formula C21H28O6
Molecular Weight 376.4 g/mol
CAS No. 36062-07-4
Cat. No. B1589496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydrocurcumin
CAS36062-07-4
Molecular FormulaC21H28O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCC(CC(CCC2=CC(=C(C=C2)O)OC)O)O)O
InChIInChI=1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3
InChIKeyOELMAFBLFOKZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydrocurcumin (CAS 36062-07-4): A Stable Curcumin Metabolite for Inflammation and Antioxidant Research


Octahydrocurcumin (OHC; CAS 36062-07-4) is a fully hydrogenated metabolite of the natural product curcumin, formed via the reduction of all double bonds in the curcumin backbone [1]. Its chemical formula is C21H28O6, and it possesses a saturated heptane chain with two terminal methoxyphenol groups [2]. As a downstream hydrogenated derivative, OHC exhibits enhanced stability relative to the parent curcumin and distinct biological activities, particularly in the modulation of inflammatory pathways and oxidative stress responses [3]. These properties make OHC a valuable tool compound for investigating the therapeutic potential of curcuminoid metabolites and a potential reference standard for studies on bioavailability and metabolic fate.

Why Curcumin and Tetrahydrocurcumin Cannot Be Substituted for Octahydrocurcumin in Research Protocols


The assumption that curcumin, tetrahydrocurcumin (THC), and octahydrocurcumin (OHC) are functionally interchangeable is contradicted by direct experimental evidence. While all three share a common metabolic origin, their distinct degrees of hydrogenation confer significant differences in biological potency, cellular toxicity profiles, and molecular mechanisms of action [1]. For instance, OHC exhibits a specific efficacy in inhibiting red blood cell hemolysis that surpasses both its parent and precursor metabolites, a property not simply correlated with general antioxidant capacity [2]. Furthermore, the compounds exert opposite effects on melanogenesis, with curcumin inhibiting and OHC stimulating melanin synthesis, demonstrating that subtle structural changes lead to divergent biological outcomes that preclude simple substitution [3]. Therefore, experimental design and procurement decisions require compound-specific consideration, guided by the quantitative evidence detailed below.

Quantitative Evidence for Selecting Octahydrocurcumin Over Related Curcuminoids


Superior Inhibition of AAPH-Induced Red Blood Cell Hemolysis vs. Curcumin and Tetrahydrocurcumin

In a comparative study using the 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)-induced red blood cell hemolysis assay, octahydrocurcumin (OHC) exhibited the strongest protective effect among all tested curcuminoids. The rank order of activity was OHC > Tetrahydrocurcumin (THC) = Hexahydrocurcumin (HHC) > Trolox > Curcumin = Demethoxycurcumin (Dmc) [1]. This establishes OHC as the most potent compound in this class for preserving red blood cell membrane integrity against free radical-induced lysis.

Antioxidant Hemolysis Oxidative Stress

Potent DPPH Radical Scavenging Activity Comparable to Hexahydrocurcumin and Superior to Curcumin

Octahydrocurcumin (OHC) demonstrates strong DPPH radical scavenging activity, placing it among the most effective hydrogenated curcumin derivatives. In a direct comparison, the scavenging activity decreased in the order: THC > HHC = OHC > trolox > curcumin > Dmc >>> Bdmc [1]. This indicates that OHC is equipotent to HHC and significantly outperforms both the reference antioxidant trolox and the parent compound curcumin in this assay.

Antioxidant Free Radical Scavenging DPPH

Enhanced Anti-inflammatory Efficacy In Vivo: OHC Outperforms Curcumin in Multiple Acute Inflammation Models

In a comparative in vivo study using mouse models of acute inflammation, octahydrocurcumin (OHC) and tetrahydrocurcumin (THC) demonstrated superior anti-inflammatory effects compared to curcumin (CUR). Both THC and OHC exerted significant, dose-dependent inhibition of xylene-induced ear edema, acetic acid-induced vascular permeability, and carrageenan-induced paw edema [1]. Crucially, in the carrageenan-induced paw edema model, THC and OHC treatments were more effective than CUR in selectively inhibiting the expression of cyclooxygenase 2 (COX-2) and suppressing the TAK1-NF-κB pathway [1].

Anti-inflammatory In Vivo Edema COX-2

Divergent Effect on Melanogenesis: OHC Stimulates While Curcumin Inhibits Melanin Synthesis

A comparative study on melanin synthesis in B16F10 mouse melanoma cells revealed a fundamental functional divergence between curcumin and its hydrogenated metabolites. Curcumin (PC) at 5 µM inhibited melanogenesis, whereas all hydrogenated metabolites, including octahydrocurcumin (OHC), enhanced it [1]. In B16F10 cells, the order of stimulation was THC = OHC > HHC, indicating that OHC is as potent as THC in promoting melanin production in this model. In MNT-1 human melanoma cells, the order was THC > HHC > OHC [1]. Importantly, neither OHC nor THC affected tyrosinase activity, suggesting a mechanism distinct from direct enzyme inhibition [1].

Melanogenesis Skin Pigmentation Tyrosinase

Superior Cellular Safety Profile Compared to Curcumin in B16F10 Melanoma Cells

In the context of melanogenesis research, octahydrocurcumin (OHC) demonstrated a favorable cellular toxicity profile. In B16F10 mouse melanoma cells, the parent compound curcumin (PC) was non-toxic at 5 µM but induced significant cytotoxicity at 20 µM and 40 µM [1]. In stark contrast, OHC and the other hydrogenated metabolites (THC and HHC) were non-toxic over the entire concentration range of 5–40 µM [1]. This difference in safety margin is a critical differentiator for in vitro experiments.

Cytotoxicity Safety Cell Viability

Primary Research Applications of Octahydrocurcumin Based on Quantitative Evidence


Investigating Protection Against Oxidative Hemolysis

Octahydrocurcumin is the compound of choice for studies focused on protecting red blood cells from free radical-induced lysis. As established in Section 3, OHC demonstrates superior inhibition of AAPH-induced hemolysis compared to curcumin, THC, and even the reference antioxidant trolox [1]. Researchers investigating the mechanisms of hemolytic injury in conditions like sickle cell disease or drug-induced anemia will find OHC to be a more potent and specific tool for probing these pathways.

Preclinical In Vivo Studies on Acute Inflammation

For animal models of acute inflammation (e.g., xylene-induced ear edema, carrageenan-induced paw edema), octahydrocurcumin offers a significant advantage over curcumin. Direct evidence shows that OHC treatment is more effective at inhibiting COX-2 expression and suppressing the TAK1-NF-κB pathway, key drivers of the inflammatory response [2]. OHC should be prioritized for preclinical studies aiming to validate novel anti-inflammatory mechanisms or test therapeutic interventions for conditions like arthritis or acute injury.

Exploring Pro-Melanogenic Mechanisms for Hypopigmentation Therapies

Octahydrocurcumin is uniquely positioned for research on stimulating melanogenesis, a property that distinguishes it from the anti-melanogenic activity of curcumin. As detailed in Section 3, OHC potently enhances melanin synthesis in B16F10 cells without affecting tyrosinase activity, suggesting a novel, non-canonical pathway [3]. This makes OHC a valuable lead compound or tool for investigating treatments for hypopigmentation disorders (e.g., vitiligo) or for use in cosmeceutical research aimed at promoting natural hair pigmentation (anti-graying).

Cell-Based Assays Requiring a Wide Non-Cytotoxic Dose Range

In any in vitro study where maintaining cell viability is paramount, octahydrocurcumin offers a practical advantage over curcumin. As shown in Section 3, OHC remains non-toxic in B16F10 cells up to a concentration of 40 µM, a dose at which curcumin is already significantly cytotoxic [3]. This wider safety margin allows for more robust dose-response analyses and reduces the risk of false positives from cell death, making OHC a more reliable tool for dissecting specific biochemical pathways in cell culture models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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